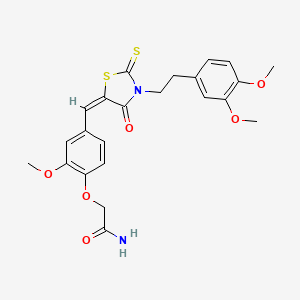
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone, also known as HET, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. HET is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may be able to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, this compound has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and the ability to regulate the expression of certain genes. This compound has also been shown to have an impact on the immune system, with some studies suggesting that it may be able to modulate the activity of immune cells.
实验室实验的优点和局限性
One advantage of using 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular targets. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Additionally, this compound may have applications in the treatment of other conditions such as cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic uses.
合成方法
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone can be synthesized using a variety of methods, including the reaction of 4-hydroxypiperidine with thiophene-2-carboxylic acid, followed by reduction and acylation. Other methods include the use of palladium-catalyzed coupling reactions and the use of 2-bromo-1-(thiophen-2-yl)ethanone as a starting material.
科学研究应用
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the use of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may be able to prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-9-3-5-12(6-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKVKAUILPNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)
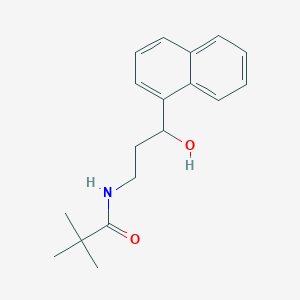
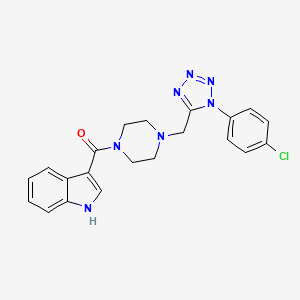

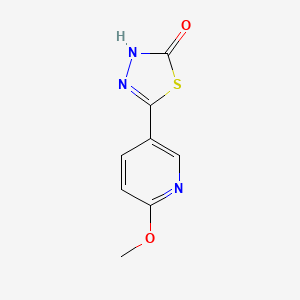
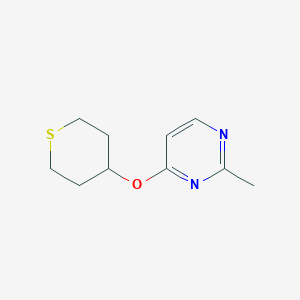

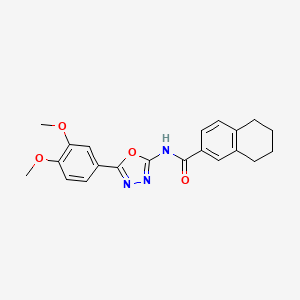
![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)

